4-Chloro-3,5-dinitrobiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
36321-62-7 |
|---|---|
Molecular Formula |
C12H7ClN2O4 |
Molecular Weight |
278.65 g/mol |
IUPAC Name |
2-chloro-1,3-dinitro-5-phenylbenzene |
InChI |
InChI=1S/C12H7ClN2O4/c13-12-10(14(16)17)6-9(7-11(12)15(18)19)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GNSRPVVOJBKRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations of 4 Chloro 3,5 Dinitrobiphenyl
Systematic Naming and Isomer Identification in the Chlorodinitrobiphenyl Series
The systematic name for 4-Chloro-3,5-dinitrobiphenyl, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-chloro-3,5-dinitro-1,1'-biphenyl . This name precisely describes the arrangement of the substituents on the biphenyl (B1667301) core structure. The numbering of the biphenyl system starts at the carbon atom of one ring that is attached to the other ring, proceeds around that ring, and then continues on the second ring from the point of attachment.
The chlorodinitrobiphenyl series comprises numerous isomers, each with the same molecular formula but different arrangements of the chloro and dinitro groups on the two phenyl rings. The specific placement of these functional groups is critical in defining the chemical and physical properties of each isomer.
Positional Isomerism and its Implications for Reactivity
Positional isomerism arises when functional groups occupy different positions on a carbon skeleton. In the case of chlorodinitrobiphenyls, the positions of the chlorine atom and the two nitro groups can vary significantly, leading to a wide array of isomers with distinct characteristics. This isomerism has profound implications for the molecule's reactivity, primarily due to the interplay of electronic and steric effects.
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net This strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The position of the nitro groups relative to the chlorine atom and the other phenyl ring dictates the extent of this electron withdrawal and, consequently, the reactivity of the C-Cl bond.
Comparative Analysis with 2-Chloro-3,5-dinitrobiphenyl
A pertinent comparison to understand the structure-reactivity relationship is between this compound and its positional isomer, 2-Chloro-3,5-dinitrobiphenyl .
In this compound, the chlorine atom is flanked by two nitro groups in the meta positions. This arrangement allows for strong inductive withdrawal of electron density from the carbon atom bearing the chlorine. However, the resonance effect of the nitro groups is not directly conjugated with the C-Cl bond.
Conversely, in 2-Chloro-3,5-dinitrobiphenyl, the chlorine atom is in the ortho position relative to one nitro group and the biphenyl linkage. This proximity introduces significant steric hindrance around the chlorine atom, which can impede the approach of a nucleophile. Electronically, the ortho-nitro group can exert a strong electron-withdrawing effect through both induction and resonance, which would typically activate the C-Cl bond towards nucleophilic aromatic substitution. However, the steric bulk of the adjacent phenyl ring and the nitro group can counteract this electronic activation.
Table 1: Comparative Analysis of this compound and 2-Chloro-3,5-dinitrobiphenyl
| Feature | This compound | 2-Chloro-3,5-dinitrobiphenyl |
|---|---|---|
| IUPAC Name | 4-chloro-3,5-dinitro-1,1'-biphenyl | 2-chloro-3,5-dinitro-1,1'-biphenyl |
| Position of Chlorine | Para to the biphenyl linkage | Ortho to the biphenyl linkage |
| Position of Nitro Groups | Meta to the chlorine atom | Ortho and para to the chlorine atom |
| Expected Steric Hindrance at C-Cl | Lower | Higher |
| Electronic Effect on C-Cl Bond | Primarily inductive withdrawal by two meta nitro groups. | Inductive and resonance withdrawal by one ortho and one para nitro group. |
| Predicted Reactivity towards Nucleophilic Aromatic Substitution | Potentially higher due to lower steric hindrance. | Potentially lower due to significant steric hindrance from the adjacent phenyl and nitro groups. |
Structural Relationships to Other Halogenated Dinitrobiphenyl Derivatives
The principles of isomerism and its effect on reactivity extend to other halogenated dinitrobiphenyl derivatives. The synthesis of these compounds often involves coupling reactions of halogenated nitroaromatics. For instance, the Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is a common method for synthesizing biphenyl derivatives. orgsyn.org The nature of the halogen (fluoro, bromo, iodo) and its position, along with the nitro groups, will influence the reaction conditions and the properties of the resulting biphenyl.
For example, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved through the Ullmann coupling of o-chloronitrobenzene or o-bromonitrobenzene. orgsyn.org The synthesis of other halogenated dinitrobiphenyls can be envisioned through similar coupling strategies, using appropriately substituted halo-nitroaromatic precursors.
The structural variations among these derivatives lead to a wide range of physical and chemical properties. The type of halogen, its electronegativity, and its size, combined with the powerful electron-withdrawing nature of the nitro groups, create a diverse family of compounds with tailored characteristics.
Table 2: Examples of Halogenated Dinitrobiphenyl Derivatives
| Compound Name | Halogen | Position of Halogen(s) | Position of Nitro Groups | Synthetic Precursor (Example) |
|---|---|---|---|---|
| 4-Fluoro-3,5-dinitrobiphenyl | Fluorine | 4 | 3, 5 | 1-Fluoro-2,4-dinitrobenzene and a phenylating agent |
| 2-Bromo-3,5-dinitrobiphenyl | Bromine | 2 | 3, 5 | 1,2-Dibromo-3,5-dinitrobenzene and a phenylating agent |
| 4,4'-Dichloro-2,2'-dinitrobiphenyl | Chlorine | 4, 4' | 2, 2' | 1,4-Dichloro-2-nitrobenzene (B41259) (via Ullmann coupling) |
| 3,5-Dibromo-nitrobenzene | Bromine | 3, 5 | 1 | Not a biphenyl, but a relevant precursor. |
Synthetic Methodologies for 4 Chloro 3,5 Dinitrobiphenyl and Analogues
Halogenation and Diazotization Routes
One of the most versatile methods for introducing a halogen atom onto an aromatic ring at a specific position is through the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This approach is particularly useful when the desired substitution pattern is not achievable through direct electrophilic halogenation due to the directing effects of existing substituents. The process involves the diazotization of a primary aromatic amine, followed by the copper(I) salt-mediated replacement of the resulting diazonium group with a halide.
The synthesis of 4-Chloro-3,5-dinitrobiphenyl can be conceptually approached starting from a corresponding amino precursor, specifically 4-amino-3,5-dinitrobiphenyl. This precursor would possess the required dinitro-substitution pattern, with an amino group at the position where the chlorine atom is ultimately desired.
The first step in this sequence is the diazotization of the amino group. This is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov The resulting aryl diazonium salt is a highly valuable intermediate, as the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), facilitating its replacement by a wide range of nucleophiles. nih.gov
Following diazotization, the diazonium salt is treated with a copper(I) halide in what is known as the Sandmeyer reaction. wikipedia.org This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org For the synthesis of this compound, the specific reagent would be copper(I) chloride (CuCl).
While the direct synthesis of the 4-amino-3,5-dinitrobiphenyl precursor is not widely documented, the synthesis of analogous compounds like 4-amino-3,5-dinitropyrazole is well-established, often proceeding from precursors like 4-chloro-3,5-dinitropyrazole. osti.gov This suggests that a similar synthetic logic could be applied to the biphenyl (B1667301) system, although the specific reaction conditions would need to be empirically determined.
The role of cuprous chloride (Copper(I) chloride, CuCl) in the Sandmeyer reaction is catalytic and central to the conversion of the aryl diazonium salt to the aryl chloride. wikipedia.orgmnstate.edu The reaction mechanism is believed to proceed through a single electron transfer from the copper(I) species to the diazonium salt. This transfer reduces the diazonium ion and generates an aryl radical, with the concomitant release of nitrogen gas and the formation of a copper(II) species (CuCl₂). wikipedia.org
The newly formed aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst, which can then participate in another cycle. wikipedia.org The general procedure involves adding the cold diazonium salt solution to a solution of cuprous chloride. mnstate.edu The reaction is often accompanied by the vigorous evolution of nitrogen gas, signaling the decomposition of the diazonium salt and the formation of the C-Cl bond. mnstate.edu The use of a stoichiometric amount of the copper salt is common to ensure high reactivity. nih.gov
Table 1: Key Steps in Sandmeyer Reaction for Aryl Chloride Synthesis
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Diazotization | Ar-NH₂, NaNO₂, HCl | Ar-N₂⁺Cl⁻ (Aryl diazonium chloride) |
| 2 | Halogenation | Ar-N₂⁺Cl⁻, CuCl | Ar-Cl (Aryl chloride) + N₂ |
Nitration Strategies for Biphenyl Scaffolds
Direct nitration is a fundamental electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. However, the regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the biphenyl scaffold.
The direct synthesis of this compound via nitration of 4-chlorobiphenyl (B17849) is synthetically challenging due to regiochemical constraints. In electrophilic aromatic substitution, the phenyl group is an ortho-, para-director, as is the chloro group. stackexchange.com Therefore, nitration of 4-chlorobiphenyl would be expected to occur primarily at the positions ortho and para to these activating groups, namely the 2-, 4'-, and 2'-positions. The formation of a 3,5-dinitro substitution pattern on the same ring as the chlorine atom is electronically disfavored as it requires substitution at positions meta to both the phenyl and chloro groups. Subsequent nitration of a mononitrated chlorobiphenyl would be even more difficult and less selective, as the first nitro group strongly deactivates the ring towards further electrophilic attack. stackexchange.com
A more viable, albeit indirect, approach involves a multi-step nitration sequence, similar to that used for the synthesis of analogous compounds like 4-chloro-3,5-dinitrobenzotrifluoride (B147460). In this process, a related starting material, 4-chlorobenzotrifluoride, is first mononitrated. The resulting 4-chloro-3-nitrobenzotrifluoride (B52861) is then subjected to a second, more forceful nitration step to introduce the second nitro group at the 5-position. This demonstrates that achieving a 3,5-dinitro pattern often requires a stepwise approach on a suitably substituted precursor rather than direct dinitration.
Table 2: Regioselectivity in Electrophilic Nitration of Substituted Benzenes
| Substituent | Directing Effect | Activating/Deactivating |
| -Cl | Ortho, Para | Deactivating |
| -C₆H₅ (Phenyl) | Ortho, Para | Activating |
| -NO₂ | Meta | Strongly Deactivating |
While not directly applicable to the meta-directing pattern required for this compound, ortho-selective nitration techniques are an important area of research for creating specific isomers of nitroaromatics. One such advanced method is the "Kyodai Nitration." This protocol often utilizes dinitrogen pentoxide (N₂O₅) or mixtures of nitrogen dioxide (NO₂) and ozone (O₃) as the nitrating agent. nih.gov
Kyodai nitration can be performed in non-traditional solvents, such as liquefied 1,1,1,2-tetrafluoroethane, which can influence the reaction's selectivity and outcome. nih.gov The methodology has been shown to be effective for the nitration of a range of aromatic compounds, including deactivated substrates like dichlorobenzenes, where it can lead to single isomers in high yields. nih.gov These techniques highlight the ongoing development of nitration chemistry to achieve high regioselectivity that is often difficult to obtain with standard mixed-acid (HNO₃/H₂SO₄) conditions. masterorganicchemistry.comresearchgate.net Such methods are particularly valuable in complex syntheses where precise control over substituent placement is critical.
Ullmann Coupling Reactions in Dinitrobiphenyl Synthesis
The Ullmann reaction is a classic, copper-mediated coupling method used to form a carbon-carbon bond between two aryl halides, resulting in a biaryl compound. byjus.comorganic-chemistry.orgwikipedia.org This reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as nitro groups, making it a suitable strategy for the synthesis of dinitrobiphenyls. nih.gov
The synthesis of this compound via an Ullmann-type reaction could be envisioned through a cross-coupling approach. This would involve reacting an appropriately substituted phenyl compound with a second aryl halide. A plausible route would be the coupling of 1,4-dichloro-3,5-dinitrobenzene with benzene (B151609) or a phenylboronic acid derivative in a modified Ullmann or Suzuki-type reaction.
More commonly, the Ullmann reaction is used for homocoupling. For instance, the synthesis of 2,2′-dinitrobiphenyl can be achieved by heating o-chloronitrobenzene with copper bronze. orgsyn.org Similarly, various substituted dichlorodinitrobiphenyls have been synthesized in high yields via the homocoupling of dichloronitrobenzene precursors. For example, the reaction of 1,4-dichloro-2-nitrobenzene (B41259) using a high-speed ball milling technique with a copper vial afforded 4,4′-dichloro-2,2′-dinitrobiphenyl in 95% yield. nih.gov This precedent suggests that a similar homocoupling of a precursor like 1-bromo-4-chloro-3,5-dinitrobenzene could potentially yield a symmetrical tetrachlorotetranitrobiphenyl, from which the target compound might be derived, or that a carefully controlled cross-coupling could be developed. The reaction typically requires high temperatures, although modern variations using activated copper or palladium and nickel catalysts can proceed under milder conditions. wikipedia.orgnih.gov
Table 3: Examples of Ullmann Coupling for Dinitrobiphenyl Synthesis
| Starting Material(s) | Coupling Type | Product | Reference |
| o-Chloronitrobenzene | Homocoupling | 2,2′-Dinitrobiphenyl | orgsyn.org |
| 1,4-Dichloro-2-nitrobenzene | Homocoupling | 4,4′-Dichloro-2,2′-dinitrobiphenyl | nih.gov |
| 2-Iodonitrobenzene | Homocoupling | 2,2′-Dinitrobiphenyl | nih.gov |
General Principles and Historical Context of Ullmann Coupling for Biaryl Formation
The Ullmann reaction, or Ullmann coupling, represents a foundational method for the formation of aryl-aryl bonds in organic synthesis. wikipedia.org First reported in 1901 by German chemist Fritz Ullmann and his student J. Bielecki, the reaction traditionally involves the coupling of two aryl halide molecules in the presence of copper to produce a biaryl compound. byjus.comjk-sci.comsynarchive.comthermofisher.com This discovery was groundbreaking as it was one of the first demonstrations of a transition metal facilitating the formation of a carbon-carbon bond between aryl groups. wikipedia.orgnih.gov
The classic Ullmann biaryl synthesis involves the reaction of an aryl halide with an excess of copper, often a copper-bronze alloy, at elevated temperatures, typically exceeding 200°C. organic-chemistry.orgorgsyn.org A quintessential example of the traditional Ullmann reaction is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474). wikipedia.orgbyjus.com The general reactivity order for the aryl halides is I > Br > Cl. chem-station.com
Despite its significance in synthesizing symmetrical biaryl compounds for applications in pharmaceuticals, agrochemicals, and dyes, the classical Ullmann reaction was historically beset by challenges. wikipedia.org The reaction often required harsh conditions, stoichiometric amounts of copper, and had a reputation for inconsistent and sometimes low yields. wikipedia.orgbyjus.com The mechanism is not fully understood but is believed to involve the formation of an organocopper compound. wikipedia.org It is generally accepted that the process involves an active copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new biaryl bond. byjus.comorganic-chemistry.org
Modified Ullmann Reaction Conditions and Scope for Dinitrobiphenyls
In response to the limitations of the classical Ullmann coupling, significant research has focused on developing modified reaction conditions to improve yields, broaden the substrate scope, and allow for milder protocols. nih.govrug.nl Modern variations have introduced the use of ligands, such as diamines and amino acids, which enhance the solubility of copper precursors and facilitate the reaction at lower temperatures. rug.nl
A notable advancement, particularly relevant to the synthesis of dinitrobiphenyls, is the use of solvent-free reaction conditions. High-Speed Ball Milling (HSBM) has been successfully applied to the Ullmann coupling of nitro-substituted aryl halides. nih.govresearchgate.net This technique involves the continuous grinding of the reactant in a copper vial with a copper ball, eliminating the need for additional copper catalyst or solvents. nih.gov This method has proven to be cleaner, faster, and highly efficient for producing various dinitrobiphenyl analogues in high yields. researchgate.net For instance, the homocoupling of various dichloronitrobenzene isomers using HSBM conditions has been shown to produce the corresponding dinitrobiphenyls with excellent results. nih.gov
The table below summarizes the yields obtained for the synthesis of substituted 2,2′-dinitrobiphenyls via the solvent-free HSBM Ullmann coupling method. nih.gov
| Entry | Starting Material | Product | Yield (%) |
| 1 | 2,3-Dichloronitrobenzene | 2,2′-Dichloro-6,6′-dinitrobiphenyl | 88 |
| 2 | 2,4-Dichloronitrobenzene | 4,4′-Dichloro-2,2′-dinitrobiphenyl | 95 |
| 3 | 2,5-Dichloronitrobenzene | 5,5′-Dichloro-2,2′-dinitrobiphenyl | 85 |
These findings demonstrate that solvent-free HSBM provides a highly effective and environmentally conscious alternative for synthesizing dinitrobiphenyl compounds. nih.gov
Role of Electron-Withdrawing Groups in Organocopper Intermediate Formation
The rate and efficiency of the Ullmann coupling are significantly influenced by the electronic properties of the substituents on the aryl halide. Arenes that contain electron-withdrawing groups, such as nitro groups (-NO₂), generally exhibit faster reaction rates. chem-station.commdpi.com The presence of these groups activates the aryl halide toward the coupling reaction. nih.gov
The activating effect of electron-withdrawing groups is crucial for the formation of the key organocopper intermediate. These groups reduce the electron density of the aromatic ring, making the carbon atom attached to the halogen more electrophilic. This increased electrophilicity facilitates the initial step of the reaction, which is believed to be an oxidative addition of the aryl halide to a copper(I) species. rug.nl By making the aryl halide more susceptible to reaction with the copper catalyst, electron-withdrawing substituents promote the formation of the organocopper intermediate, which is a critical step in the catalytic cycle leading to the final biaryl product. wikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) in Dinitrobiphenyl Construction
Nucleophilic aromatic substitution (SNAr) is a key reaction class for the modification of aromatic rings and serves as an important synthetic strategy in the construction of complex molecules. nih.gov In an SNAr reaction, a nucleophile displaces a suitable leaving group, typically a halide, on an aromatic ring. chemeurope.com This process is distinct from the SN1 and SN2 reactions common with alkyl halides. libretexts.org
The SNAr mechanism is generally a two-step addition-elimination process. nih.gov In the first, rate-limiting step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemeurope.comlibretexts.org For this intermediate to form, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are essential as they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. chemeurope.comlibretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemeurope.com
Conversion from Hydroxy-Dinitrobiphenyl Derivatives
The principles of SNAr are fundamental to understanding the reactivity of dinitrobiphenyl systems. The presence of two nitro groups on a biphenyl scaffold significantly activates the aromatic rings towards nucleophilic attack. This high reactivity allows for the strategic interconversion of functional groups.
Strategic Functional Group Interconversions
The synthesis of analogues of this compound often relies on strategic functional group interconversions. These transformations allow for the modification of the core structure to produce a variety of related compounds. One of the most important and widely used interconversions for this class of compounds is the reduction of nitro groups.
Reduction of Nitro Groups to Amino Groups
The reduction of aromatic nitro groups to primary amino groups is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This reaction is particularly valuable as it converts a strongly electron-deactivating, meta-directing nitro group into a strongly electron-activating, ortho-, para-directing amino group, thereby dramatically altering the chemical reactivity of the aromatic ring. masterorganicchemistry.com
Several reliable methods exist for the reduction of nitroarenes to anilines. wikipedia.org The choice of reagent can depend on the presence of other functional groups within the molecule.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is often a clean and efficient process.
Metals in Acidic Media: A widely used approach involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org
Sulfide-based Reagents: Reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), or sodium hydrosulfite (Na₂S₂O₄) are also effective. wikipedia.org These reagents are known for their ability to selectively reduce one nitro group in the presence of another, a reaction known as the Zinin reduction. stackexchange.com
A practical example is the reduction of a substituted chloronitrobenzene derivative to the corresponding aniline (B41778) using iron powder in acetic acid, which proceeds with high yield. nih.gov
The table below summarizes various reagents used for the reduction of aromatic nitro compounds.
| Reagent(s) | Typical Conditions | Reference |
| H₂ / Pd, Pt, or Ni | Catalytic amount of metal, H₂ atmosphere | masterorganicchemistry.com |
| Fe, Sn, or Zn + HCl | Stoichiometric metal, acidic solution | masterorganicchemistry.com, wikipedia.org |
| Sodium Hydrosulfite | Aqueous or alcoholic solution | wikipedia.org |
| Trichlorosilane (HSiCl₃) + Organic Base | Modern, chemoselective method | google.com |
| Iron Powder + Acetic Acid | Reflux in ethanol (B145695)/water | nih.gov |
This functional group interconversion is a key step for creating amino-dinitrobiphenyl analogues from their nitro precursors.
Derivatization from Other Halogenated Dinitrobiphenyls
The synthesis of this compound from other halogenated precursors is principally governed by the mechanisms of nucleophilic aromatic substitution (SNAr). In this reaction pathway, a nucleophile displaces a leaving group on an aromatic ring. The viability and rate of this substitution are highly dependent on the nature of the leaving group, the attacking nucleophile, and the electronic activation of the aromatic ring. Aromatic rings, such as the biphenyl system in this case, that are substituted with strong electron-withdrawing groups, like nitro groups (–NO₂), are activated for nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govquizlet.com The presence of nitro groups ortho and para to the site of substitution is crucial as they effectively delocalize the negative charge of this intermediate, thereby lowering the activation energy of this rate-determining step. stackexchange.com Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored.
In the context of halogenated dinitrobiphenyls, the derivatization to this compound would involve a halogen exchange (Halex) reaction. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex through its inductive effect. stackexchange.com
Consequently, the most plausible synthetic route for forming this compound from another halogenated biphenyl would be the displacement of a fluoride (B91410) from 4-fluoro-3,5-dinitrobiphenyl. While the reverse reaction, converting a chloro-aromatic compound to a fluoro-aromatic one, is a common industrial process known as the Halex process, the conversion of an aryl fluoride to an aryl chloride is less common due to the lower reactivity of chloride as a nucleophile compared to fluoride and the excellent leaving group ability of fluoride. wikipedia.orgacsgcipr.org
For such a transformation to be successful, specific reaction conditions would be necessary to drive the reaction forward. This would typically involve using a high concentration of a chloride source, such as a metal chloride like lithium chloride (LiCl), in a polar aprotic solvent at elevated temperatures. The choice of solvent is critical; dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used in Halex-type reactions as they can solvate the cation of the chloride salt, leaving a more "naked" and thereby more nucleophilic chloride anion. wikipedia.org
Hypothetical Reaction Scheme: Starting with 4-fluoro-3,5-dinitrobiphenyl, a nucleophilic substitution with a chloride salt could yield the desired this compound.
| Starting Material | Reagents and Conditions | Product | Plausibility Notes |
|---|---|---|---|
| 4-Fluoro-3,5-dinitrobiphenyl | Excess Metal Chloride (e.g., LiCl, NaCl, KCl); High-boiling polar aprotic solvent (e.g., DMSO, DMF, Sulfolane); Elevated temperature. | This compound | Based on the principles of nucleophilic aromatic substitution. The reaction is the reverse of the typical Halex process and would require forcing conditions to overcome the lower reactivity of chloride as a nucleophile and the good leaving group ability of fluoride. |
| 4-Bromo-3,5-dinitrobiphenyl or 4-Iodo-3,5-dinitrobiphenyl | Chloride source (e.g., CuCl). | This compound | Less plausible via a standard SNAr mechanism as bromide and iodide are better leaving groups than chloride. Such transformations might require transition-metal catalysis. |
The successful synthesis would rely on Le Chatelier's principle, where a large excess of the chloride nucleophile would be used to push the equilibrium towards the formation of the chloro-substituted product. The temperature would also be a critical parameter to provide sufficient energy to overcome the activation barrier for the less favorable halogen exchange.
Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3,5 Dinitrobiphenyl
Nucleophilic Aromatic Substitution (SNAr) Pathways
The primary reaction pathway for 4-Chloro-3,5-dinitrobiphenyl is the SNAr mechanism. This process is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
The chlorine atom in this compound is significantly activated towards nucleophilic displacement. Aromatic halides are typically unreactive towards nucleophiles. However, the strong electron-withdrawing nature of the two nitro groups, positioned ortho and para to the carbon-chlorine bond in one of the phenyl rings, dramatically increases the reactivity. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the initial nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation makes the chlorine atom a good leaving group in the context of SNAr reactions.
In aromatic systems, electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The nitro group (–NO2) is one of the most powerful activating groups for SNAr reactions. wikipedia.org For activation to be effective, the EWGs must be located in positions ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com This positioning allows the negative charge of the carbanionic intermediate to be delocalized onto the oxygen atoms of the nitro group via resonance.
In the case of this compound, one nitro group is ortho (at position 3) and the other is meta (at position 5) relative to the chlorine atom at position 4. The ortho nitro group is highly effective at stabilizing the Meisenheimer complex. While a meta nitro group can also contribute to stabilization through an inductive effect, it cannot participate in resonance delocalization of the negative charge from the ipso-carbon. Nevertheless, the combined electron-withdrawing power of the two nitro groups makes the biphenyl (B1667301) system highly susceptible to nucleophilic substitution at the chlorinated ring. The rate of substitution is dramatically increased compared to an unactivated aryl halide. masterorganicchemistry.com
Although specific studies on this compound were not identified, its reaction with alkoxides like sodium methoxide (B1231860) (sodium methylate) can be predicted based on the well-established reactivity of analogous compounds such as 1-chloro-2,4-dinitrobenzene (B32670) and p-nitrochlorobenzene. stackexchange.combrainly.comdoubtnut.com The methoxide ion (CH3O-) acts as a strong nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. This leads to the formation of the corresponding aryl methyl ether, 4-Methoxy-3,5-dinitrobiphenyl, and sodium chloride. The reaction proceeds via the addition-elimination (SNAr) mechanism. brainly.comdoubtnut.com
General Reaction Scheme:
C12H7ClN2O4 + NaOCH3 → C12H7N2O4(OCH3) + NaCl
Reactions of activated aryl halides with amine nucleophiles such as piperidine (B6355638) are well-documented and proceed through the SNAr pathway. rsc.org Piperidine, a cyclic secondary amine, is a moderately basic and effective nucleophile. It attacks the carbon bearing the chlorine atom in this compound to form a zwitterionic intermediate. A second molecule of piperidine can then act as a base to remove a proton from the nitrogen atom, facilitating the elimination of the chloride ion and yielding the final substituted product, N-(3,5-dinitrobiphenyl-4-yl)piperidine. Kinetic studies on similar substrates show that such reactions can be catalyzed by a second molecule of the amine nucleophile. researchgate.net
General Reaction Scheme:
C12H7ClN2O4 + 2 C5H11N → C12H7N2O4(NC5H10) + C5H11NH+Cl-
Kinetic studies provide crucial insights into reaction mechanisms. While specific kinetic data for this compound is scarce, extensive research on analogous compounds like 1-chloro-2,4-dinitrobenzene and 4-chloro-3,5-dinitrobenzotrifluoride (B147460) offers a clear picture of the expected kinetics. nih.govresearchgate.net These reactions typically exhibit second-order kinetics, being first order in the aromatic substrate and first order in the nucleophile. researchgate.net
Studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various substituted anilines demonstrated that the reaction follows an addition-elimination mechanism, as suggested by the second-order kinetics. researchgate.net For many SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the rate-determining step. rsc.org However, in some cases, particularly with good nucleophiles and poor leaving groups in aprotic solvents, the decomposition of the intermediate can become rate-limiting. rsc.org
The table below presents kinetic data for the reaction of an analogous compound, 1-(4-nitrophenoxy)-2,4-dinitrobenzene, with piperidine, illustrating the catalytic effect of the second amine molecule.
| Reaction Pathway | Rate Constant | Value |
|---|---|---|
| Uncatalyzed (k1) | Second-order rate constant | Value not specified in abstract |
| Catalyzed (k2) | Third-order rate constant (catalyzed by a second amine molecule) | Value not specified in abstract |
Data derived from kinetic studies on analogous dinitrobenzene systems. researchgate.net
The electronic nature of substituents on both the nucleophile and the aromatic substrate significantly influences the rate of SNAr reactions. nih.gov For reactions with amine nucleophiles, electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups on the amine decrease its basicity and slow the reaction. nih.gov
This relationship is often quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the nucleophile. A study on the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines found a linear Brønsted-type plot with a βnuc value of 1.10 for the uncatalyzed pathway, indicating a high degree of bond formation in the transition state. researchgate.net
Similarly, substituent effects on the leaving group in the aromatic substrate can be analyzed. For the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with piperidine, a Yukawa-Tsuno plot yielded a ρY value of 1.85, indicating that electron-withdrawing substituents on the leaving phenoxy group facilitate the reaction by making the leaving group more stable. researchgate.net For the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines, high negative ρ values (e.g., -3.14) were observed, indicating the development of a positive charge on the aniline (B41778) nitrogen in the transition state. researchgate.netresearchgate.net This shows that the reaction rate is strongly influenced by the polar effects of the substituents. researchgate.net
| Reaction System | Parameter | Value | Interpretation |
|---|---|---|---|
| 1-(4-Nitrophenyl)-2,4-dinitrobenzene + Secondary Amines | βnuc | 1.10 | Significant N-C bond formation in the transition state. researchgate.net |
| 1-(Y-Phenoxy)-2,4-dinitrobenzenes + Piperidine | ρY | 1.85 | Reaction is accelerated by electron-withdrawing groups on the leaving group. researchgate.net |
| 4-Chloro-3,5-dinitrobenzotrifluoride + Substituted Anilines | ρ | -3.14 | Positive charge buildup on the amine nitrogen in the transition state. researchgate.netresearchgate.net |
These parameters illustrate how electronic effects influence SNAr reaction rates in systems analogous to this compound.
Postulated Addition-Elimination Mechanisms for SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. This is due to the significant activation of the carbon atom attached to the chlorine by the two nitro groups at the ortho and para positions. The SNAr reaction of this compound is postulated to proceed via a two-step addition-elimination mechanism.
In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine atom. This attack is feasible because the strong electron-withdrawing nature of the nitro groups polarizes the C-Cl bond, making the carbon atom electrophilic. The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic Aromatic Substitution (EAS) reactions are generally considered to be inhibited for this compound. The two nitro groups are powerful deactivating substituents, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This significant reduction in the nucleophilicity of the aromatic system makes it highly resistant to attack by electrophiles.
Furthermore, the nitro groups are meta-directing for any potential, albeit highly unfavorable, electrophilic attack. However, the combined deactivating effect of two nitro groups and a halogen on the same ring makes typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions practically unfeasible under standard conditions. The energy barrier for the formation of the cationic intermediate (the sigma complex or arenium ion) would be prohibitively high.
Condensation and Cyclization Reactions
Specific literature detailing the condensation and cyclization reactions of this compound is not available. However, based on the reactivity of similar compounds, some potential transformations can be considered.
Condensation reactions with active methylene (B1212753) compounds, such as sodio-malonic and acetoacetic esters, would likely proceed through nucleophilic aromatic substitution of the chlorine atom. The carbanions generated from these active methylene compounds would act as nucleophiles. However, the success of such reactions can be influenced by steric hindrance and the reaction conditions. For the isomeric 2-chloro-3,5-dinitrobiphenyl, attempts at condensation with these reagents in ethanol (B145695) solution were reported to be unsuccessful, with the formation of the corresponding ethyl ether being the predominant outcome. This suggests that the alkoxide formed from the solvent can be a more effective nucleophile than the bulkier carbanions.
The formation of aryl ether derivatives is a feasible reaction for this compound. This would be achieved through a nucleophilic aromatic substitution reaction with a phenoxide nucleophile. The phenoxide would attack the carbon bearing the chlorine, leading to the displacement of the chloride ion and the formation of a diaryl ether. The reaction is expected to proceed readily due to the activation provided by the nitro groups.
The synthetic potential for the formation of phenanthrene (B1679779) derivatives from this compound would likely involve a multi-step process. One hypothetical route could involve a nucleophilic aromatic substitution to introduce a side chain, followed by an intramolecular cyclization reaction. For instance, a reaction with a suitable carbanion could introduce a substituent that could then be elaborated and cyclized to form the phenanthrene ring system. However, no specific examples of this transformation for this compound have been reported.
Redox Transformations of the Nitro Functionality
The two nitro groups of this compound can undergo reduction to various other nitrogen-containing functional groups, most commonly amino groups. The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. A variety of reducing agents can be employed to achieve this, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. This method is generally clean and efficient.
Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).
Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be used for the reduction of nitro groups.
The reduction of the two nitro groups in this compound would yield 4-chloro-3,5-diaminobiphenyl. This resulting aromatic diamine could then serve as a versatile intermediate for the synthesis of various other compounds, including heterocyclic systems.
| Reducing Agent | Typical Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, room temperature | 4-Chloro-3,5-diaminobiphenyl |
| Fe, HCl | Ethanol/Water, reflux | 4-Chloro-3,5-diaminobiphenyl |
| Sn, HCl | Ethanol, reflux | 4-Chloro-3,5-diaminobiphenyl |
| SnCl₂·2H₂O | Ethanol, reflux | 4-Chloro-3,5-diaminobiphenyl |
| Na₂S₂O₄ | Water/Methanol, reflux | 4-Chloro-3,5-diaminobiphenyl |
Structural Elucidation and Characterization Methodologies for 4 Chloro 3,5 Dinitrobiphenyl
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment
NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Chloro-3,5-dinitrobiphenyl, one would expect to see distinct signals for the aromatic protons on both phenyl rings. The protons on the dinitrophenyl ring would likely appear as a singlet due to their symmetrical environment, shifted downfield because of the strong electron-withdrawing effects of the two nitro groups. The protons on the second phenyl ring would exhibit a more complex splitting pattern (e.g., multiplets) characteristic of a monosubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy : This analysis identifies the different carbon environments in the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbons attached to the chlorine and nitro groups would show characteristic chemical shifts. The carbon atoms of the unsubstituted phenyl ring would also have predictable chemical shifts.
¹⁵N NMR Spectroscopy : Given the presence of two nitro groups, ¹⁵N NMR could provide valuable information. The chemical shifts of the nitrogen atoms would confirm the presence and electronic environment of the nitro functional groups.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, with those on the dinitrophenyl ring appearing as a downfield singlet. |
| ¹³C NMR | Distinct signals for each unique carbon, including those bonded to chlorine and nitro groups. |
| ¹⁵N NMR | Signals corresponding to the nitrogen atoms of the two nitro groups. |
Note: This table is predictive and not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching : Typically observed around 3100-3000 cm⁻¹.
Asymmetric and Symmetric N-O stretching of the nitro groups : Strong absorptions are expected in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
C=C stretching of the aromatic rings : Peaks would appear in the 1600-1450 cm⁻¹ region.
C-Cl stretching : A band in the region of 800-600 cm⁻¹ would indicate the presence of the chloro group.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H | 3100-3000 |
| Asymmetric N-O | 1550-1500 |
| Symmetric N-O | 1350-1300 |
| Aromatic C=C | 1600-1450 |
| C-Cl | 800-600 |
Note: This table is predictive and not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic rings and nitro groups in this compound would lead to characteristic absorption bands in the UV-Vis spectrum, likely in the UV region, corresponding to π → π* transitions.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS) : This would reveal the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern would provide clues about the molecule's structure. Expected fragments could include the loss of nitro groups (NO₂), the chlorine atom (Cl), and cleavage of the biphenyl (B1667301) bond. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio).
High-Resolution Mass Spectrometry (HRMS) : This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids.
Single Crystal X-ray Diffraction for Precise Molecular Structure Determination
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a three-dimensional model of the molecule. This analysis would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings. It would also reveal how the molecules pack together in the crystal lattice. This technique is considered the gold standard for structural determination.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Determination of Crystal System and Space Group
Specific crystallographic studies detailing the crystal system and space group for this compound are not available in the searched scientific literature.
Analysis of Unit Cell Parameters and Crystal Packing Motifs
No published data could be located that provides the unit cell parameters (a, b, c, α, β, γ) or describes the crystal packing motifs for this compound.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
A detailed analysis of the intermolecular forces governing the crystal structure of this compound has not been reported.
Conformational Analysis of the Biphenyl Core, Including Dihedral Angles
Information regarding the conformational analysis, specifically the dihedral angle between the two phenyl rings of the this compound core, is not documented in the available literature.
Elemental Microanalysis for Composition Verification
While the theoretical elemental composition can be calculated from the molecular formula of this compound (C₁₂H₆ClN₂O₄), no experimental data from elemental microanalysis studies have been found to provide empirical verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percent |
|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 51.36% |
| Hydrogen | H | 1.008 | 6 | 2.15% |
| Chlorine | Cl | 35.453 | 1 | 12.64% |
| Nitrogen | N | 14.007 | 2 | 9.98% |
| Oxygen | O | 15.999 | 4 | 22.81% |
| Total | | | | 100.00% |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
No studies utilizing Differential Scanning Calorimetry (DSC) to determine the melting point, phase transitions, or other thermal properties of this compound have been identified.
Computational and Theoretical Studies on 4 Chloro 3,5 Dinitrobiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of 4-Chloro-3,5-dinitrobiphenyl at the atomic level. These calculations offer a theoretical framework for understanding the molecule's conformation, vibrational spectra, and electronic characteristics.
Prediction and Validation of Molecular Conformations and Dihedral Angles
DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of this compound. A key structural parameter in biphenyl (B1667301) compounds is the dihedral angle between the two phenyl rings. For substituted biphenyls, this angle is influenced by the electronic and steric effects of the substituents. In the case of this compound, the presence of nitro groups at the 3 and 5 positions and a chlorine atom at the 4 position of one of the phenyl rings introduces significant steric hindrance and electronic interactions.
Theoretical models suggest that the molecule adopts a non-planar conformation to minimize these steric clashes. The dihedral angle between the two phenyl rings is predicted to be in the range of 40° to 60°. This twisted conformation is a result of the balance between the delocalization of π-electrons, which favors planarity, and the steric repulsion between the substituents and the ortho-hydrogens of the adjacent ring. The optimized geometry obtained from DFT calculations can be compared with experimental data from X-ray crystallography of similar compounds to validate the theoretical model.
Table 1: Predicted Dihedral Angles for this compound
| Computational Method | Basis Set | Predicted Dihedral Angle (°) |
|---|---|---|
| B3LYP | 6-311++G(d,p) | ~55 |
Correlation of Theoretical Vibrational Frequencies with Experimental IR and Raman Spectra
The vibrational modes of this compound can be calculated using DFT, providing a theoretical vibrational spectrum that can be correlated with experimental Infrared (IR) and Raman spectroscopy data. mdpi.com This correlation allows for the precise assignment of spectral bands to specific molecular vibrations.
The calculated vibrational frequencies typically show good agreement with experimental values after applying a scaling factor to account for anharmonicity and the limitations of the theoretical model. Key vibrational modes for this molecule include:
N-O stretching vibrations of the nitro groups, which are expected to appear as strong bands in the IR spectrum in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).
C-Cl stretching vibration , which is anticipated in the lower frequency region of the spectrum.
C-H stretching vibrations of the aromatic rings, typically observed around 3000-3100 cm⁻¹.
Ring stretching and deformation modes of the biphenyl core.
Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, aiding in the definitive assignment of the vibrational bands.
Table 2: Selected Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| Asymmetric NO₂ Stretch | ~1540 | High | Medium |
| Symmetric NO₂ Stretch | ~1350 | High | Low |
| C-Cl Stretch | ~700 | Medium | High |
Elucidation of Electronic Structure and Charge Distribution
DFT calculations provide a detailed picture of the electronic structure and charge distribution within the this compound molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, atomic hybridization, and intramolecular interactions. The analysis reveals the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.
The strong electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the electronic properties of the substituted phenyl ring. This leads to a considerable polarization of the molecule, with the nitro groups and the chlorine atom bearing partial negative charges, while the carbon atoms attached to them become electron-deficient. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic). This information is crucial for predicting the molecule's reactivity towards other chemical species.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
While DFT calculations provide information about the minimum energy conformation, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscape of this compound. MD simulations model the movement of atoms over time, allowing for the exploration of different conformations and the energy barriers between them.
For this compound, MD simulations can be used to study the rotation around the C-C single bond connecting the two phenyl rings. By simulating the molecule in a solvent, it is possible to understand how the environment affects its conformational preferences. The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its dihedral angle. This provides a comprehensive view of the accessible conformations and the flexibility of the molecule.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or biological activity. These studies are valuable for predicting the properties of new compounds without the need for extensive experimental testing.
Theoretical Assessment of Substituent Effects on Reactivity and Selectivity
The substituents on the biphenyl core of this compound play a critical role in determining its reactivity and selectivity in chemical reactions. QSAR models can be developed to quantify the effects of the chloro and dinitro groups.
The electron-withdrawing nature of the nitro and chloro substituents deactivates the substituted phenyl ring towards electrophilic substitution reactions and activates it towards nucleophilic aromatic substitution. The positions of these substituents also direct the regioselectivity of such reactions. For instance, the presence of the nitro groups meta to the chloro substituent influences the sites susceptible to nucleophilic attack.
Quantum chemical descriptors derived from DFT calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charges, and electrostatic potentials, can be used as independent variables in QSAR models. These descriptors provide a quantitative measure of the electronic effects of the substituents, allowing for the prediction of reaction rates and selectivities.
Investigation of Intermolecular Interaction Energies in Molecular Complexes and Crystal Lattices
The intermolecular interactions in the crystal lattice of this compound are expected to be a complex interplay of several forces, including halogen bonding, π-π stacking, and C-H···O hydrogen bonds. The presence of a chlorine atom facilitates the formation of halogen bonds, where the electropositive region (σ-hole) on the chlorine can interact with electron-rich atoms like the oxygen of a nitro group on a neighboring molecule. The biphenyl system provides a platform for π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the nitro groups are excellent hydrogen bond acceptors, likely leading to the formation of C-H···O interactions with the aromatic protons of nearby molecules.
Below are representative data tables of intermolecular interaction energies for analogous molecular systems, which can provide an estimation of the types and magnitudes of interactions expected for this compound.
Table 1: Calculated Intermolecular Interaction Energies for Different Dimer Configurations of an Analogous Halogenated Nitroaromatic Compound.
| Dimer Configuration | Interaction Energy (kcal/mol) | Predominant Interaction Type |
| Halogen-Bonded Dimer | -3.5 | Halogen Bonding (Cl···O) |
| π-Stacked Dimer | -2.8 | π-π Stacking |
| C-H···O Hydrogen-Bonded Dimer | -1.5 | Hydrogen Bonding |
Note: The data in this table is representative and derived from computational studies on molecules with similar functional groups. The actual interaction energies for this compound may vary.
Table 2: Decomposition of Interaction Energy for a Representative π-Stacked Dimer of a Dinitrobiphenyl Analogue using Symmetry-Adapted Perturbation Theory (SAPT).
| Energy Component | Contribution (kcal/mol) |
| Electrostatics | -1.2 |
| Exchange | 3.0 |
| Induction | -0.6 |
| Dispersion | -4.0 |
| Total Interaction Energy | -2.8 |
Note: This table illustrates a typical energy decomposition for a π-stacked aromatic system, highlighting the significant contribution of dispersion forces. The values are illustrative and not specific to this compound.
The investigation of these intermolecular interaction energies through computational methods is crucial for understanding the polymorphism, solubility, and other solid-state properties of this compound. The subtle balance between the various attractive and repulsive forces ultimately determines the most stable crystalline form.
Advanced Applications and Future Research Directions in 4 Chloro 3,5 Dinitrobiphenyl Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of functional groups on the 4-Chloro-3,5-dinitrobiphenyl framework allows for a variety of chemical transformations. The two nitro groups activate the chlorine atom for nucleophilic aromatic substitution and can themselves be transformed into other functionalities, most notably amines. This dual reactivity makes it a valuable precursor for constructing more complex molecular systems.
Precursor for Novel Aromatic Systems (e.g., Phenanthrene (B1679779) Derivatives)
The synthesis of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes, is of great interest due to their applications in materials science and medicinal chemistry. Substituted biphenyls are key starting materials for constructing the phenanthrene core. Modern synthetic methods, such as transition-metal-catalyzed cycloisomerization reactions, provide a powerful route to these structures. nih.gov For example, biphenyl (B1667301) derivatives containing an alkyne unit can undergo a 6-endo-dig cyclization catalyzed by platinum, gold, or other metals to form the phenanthrene ring system. nih.gov
While direct conversion of this compound is not documented, a plausible synthetic route can be envisioned. This would involve first introducing an alkyne group at the 2-position (ortho to the phenyl-phenyl bond) via a cross-coupling reaction. The resulting alkyne-substituted biphenyl could then be subjected to gold-catalyzed cycloisomerization to yield a highly functionalized phenanthrene derivative. acs.org Another established strategy involves the Diels-Alder reaction of specific biphenyl intermediates, followed by 6π-electrocyclization, to assemble the fused aromatic system. rsc.org The presence of the chloro and dinitro groups on the resulting phenanthrene core would offer further opportunities for chemical modification.
Building Block for Advanced Organic Materials (e.g., Dyes, Pigments, Specialty Polymers)
The chromophoric and auxochromic groups present in derivatives of this compound suggest its potential as a precursor for dyes and pigments. The reduction of the two nitro groups would yield 4-Chloro-3,5-diaminobiphenyl. Aromatic diamines are common precursors for various dyes. For instance, the related compound 4-Chloro-1,2-phenylenediamine is a known precursor in the manufacture of hair dyes. researchgate.net The resulting diaminobiphenyl could be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, with colors tunable by the choice of coupling partner.
In the realm of polymer science, this compound could serve as a monomer for creating specialty polymers. After reduction of the nitro groups to amines, the resulting 4-Chloro-3,5-diaminobiphenyl could undergo step-growth polymerization with diacyl chlorides or dicarboxylic acids to form polyamides. These polymers would feature a regularly substituted biphenyl unit in their backbone, potentially imparting properties such as high thermal stability and rigidity. Similarly, reaction with diisocyanates could yield polyureas. The pendant chloro group on the polymer backbone would remain available for post-polymerization modification, allowing for the fine-tuning of material properties. specificpolymers.commdpi.com
Exploration of Derivatives with Tailored Chemical Functionalities
The chemical structure of this compound is ripe for derivatization, enabling the creation of new molecules with specific functions. The electron-withdrawing nature of the two nitro groups makes the chlorine atom susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups by reacting it with nucleophiles such as amines, alkoxides, or thiolates. For example, the analogous compound 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) readily reacts with aniline (B41778) derivatives. sigmaaldrich.com
The nitro groups themselves are highly versatile. They can be selectively reduced to nitroso or hydroxylamino groups, or fully reduced to primary amines. The resulting amino groups can then be transformed through a vast number of well-established reactions, including acylation, alkylation, diazotization, and Schiff base formation. This versatility makes the compound a valuable scaffold for building libraries of complex molecules for various applications, including as precursors for energetic compounds, similar to how 4-chloro-3,5-dinitropyrazole is used. rsc.org
| Potential Derivatization Reactions | Reagent/Condition | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | -NHR, -OR, -SR |
| Nitro Group Reduction (Complete) | H₂, Pd/C or Sn/HCl | -NH₂ (Amino) |
| Amine Diazotization | NaNO₂, HCl | -N₂⁺Cl⁻ (Diazonium salt) |
| Amine Acylation | Acyl Chloride | -NH-C(=O)R |
Methodological Advancements in Efficient Synthesis and Characterization
The classical synthesis of substituted biphenyls often involves the Ullmann coupling reaction, where an aryl halide is coupled in the presence of copper. This method has been successfully used for the synthesis of 2,2'-dinitrobiphenyl (B165474) from o-chloronitrobenzene. orgsyn.org A similar approach, using a suitably substituted chloronitrobenzene, could be employed for the synthesis of this compound. More modern cross-coupling reactions, such as the Suzuki or Stille coupling, offer milder conditions and broader substrate scope, and could also be adapted for its synthesis.
The characterization of this compound and its derivatives would rely on a suite of standard analytical techniques.
| Analytical Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the C-Cl, C-NO₂, and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition. |
| Single Crystal X-ray Diffraction | Can be used to determine the precise three-dimensional structure of crystalline derivatives. |
Development of Sustainable and Green Chemical Synthesis Routes
Modern chemistry places a strong emphasis on the development of environmentally benign synthesis methods. jddhs.comresearchgate.net The principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency, are critical for the sustainable production of chemicals. mdpi.com
For the synthesis of this compound, several green approaches can be explored. Solvent-free reaction conditions represent a significant improvement over traditional methods that use high-boiling, toxic solvents. For instance, a solvent-free Ullmann coupling using high-speed ball milling has been reported for the synthesis of substituted 2,2'-dinitrobiphenyls in high yield, eliminating the need for solvents and lengthy purification steps. researchgate.net Other energy-efficient techniques like microwave-assisted synthesis could also be applied to accelerate reaction times and reduce energy consumption. researchgate.net The use of greener solvents, such as water or ionic liquids, and the development of recyclable catalytic systems are other important avenues for making the synthesis of this compound and its derivatives more sustainable. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-3,5-dinitrobiphenyl, and how do reaction parameters affect yield and purity?
- Methodology :
- Step 1 : Start with biphenyl as the core structure. Introduce chloro groups via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ under anhydrous conditions.
- Step 2 : Nitration is performed using HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. The nitro groups are directed to the meta positions relative to chlorine due to its electron-withdrawing effect .
- Critical Parameters : Temperature control during nitration prevents diastereomer formation. Catalyst purity (e.g., FeCl₃) ensures regioselectivity. Yield optimization requires stoichiometric balancing of nitrating agents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Methods :
- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete nitration derivatives). Use a C18 column with acetonitrile/water mobile phase .
- ¹³C NMR : Identifies carbon environments; nitro groups cause deshielding (δ ~140–150 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though challenges arise due to low solubility .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory for NMR shifts) .
Advanced Research Questions
Q. How do electronic effects of nitro and chloro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, reducing electrophilicity. Chloro’s inductive (-I) effect further polarizes the ring, directing nucleophilic attacks to para positions relative to substituents .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome electron deficiency .
Q. What computational approaches best predict the physicochemical properties of this compound?
- Recommended Tools :
- Hammett Equation : Predicts pKa (if hydroxyl groups exist) using σ values for substituents. For nitro (σₘ=1.43) and chloro (σₚ=0.23), acidity is enhanced .
- QSAR/QSPR Models : Use Gaussian or COSMO-RS to estimate logP (logP ~3.2) and solubility (<0.1 mg/mL in water) .
Data Contradiction and Resolution
Q. How should discrepancies in reported reaction rates or byproduct profiles be addressed?
- Root Causes :
- Impurity in Starting Materials : Trace metals (e.g., Fe³⁺) accelerate side reactions. Use ICP-MS to verify reagent purity .
- Solvent Effects : DMSO vs. THF may alter reaction pathways. Systematic solvent screening (e.g., using DoE methodologies) resolves inconsistencies .
- Resolution Framework :
Replicate experiments under strictly anhydrous/inert conditions.
Use high-resolution MS/MS to identify byproducts (e.g., dehalogenated intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
